molecular formula C9H14N2 B2587494 (3-Amino-4-methylphenyl)dimethylamine CAS No. 6370-29-2

(3-Amino-4-methylphenyl)dimethylamine

Cat. No.: B2587494
CAS No.: 6370-29-2
M. Wt: 150.225
InChI Key: RSAVZMLVLNTTOW-UHFFFAOYSA-N
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Description

(3-Amino-4-methylphenyl)dimethylamine is an organic compound with the molecular formula C9H14N2. It is a derivative of aniline, where the amino group is substituted at the third position and a methyl group is substituted at the fourth position on the benzene ring. This compound is widely used in various fields of research and industry due to its unique chemical properties.

Mechanism of Action

Target of Action

(3-Amino-4-methylphenyl)dimethylamine is a crucial building block of many drug candidates

Mode of Action

It is known that amines can undergo nucleophilic addition reactions with aldehydes and ketones to yield imines . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in the targets’ structure or function.

Biochemical Pathways

It is known that amines can participate in various biochemical reactions, including the formation of imines and enamines . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.

Result of Action

Given its potential role as a building block in the synthesis of various drug candidates , it may have diverse effects depending on the specific context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Amino-4-methylphenyl)dimethylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitro-4-methylphenylamine with dimethylamine under reducing conditions. The nitro group is first reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. For example, a microreactor system can be used to optimize reaction conditions and kinetics, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methylphenyl)dimethylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3-Amino-4-methylphenyl)dimethylamine has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4-methylphenyl)methylamine
  • (3-Amino-4-methylphenyl)ethylamine
  • (3-Amino-4-methylphenyl)propylamine

Uniqueness

(3-Amino-4-methylphenyl)dimethylamine is unique due to the presence of two methyl groups attached to the amino group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

1-N,1-N,4-trimethylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAVZMLVLNTTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6370-29-2
Record name (3-Amino-4-methylphenyl)dimethylamine dihydrochloride hydrate
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